3-(2,5-Dichlorophenoxy)piperidine

Serotonin Transporter SERT Inhibition Monoamine Reuptake

Select 3-(2,5-Dichlorophenoxy)piperidine (CAS 946759-06-4) for precise in vitro pharmacological studies. This aryloxypiperidine offers a unique selectivity profile with D3 Ki of 25.1 nM (12.6-fold over D2) and SERT IC50 of 100 nM, essential for D3 receptor, monoamine transporter, and nAChR research, requiring exact structural identity for valid data.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 946759-06-4
Cat. No. B1439144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dichlorophenoxy)piperidine
CAS946759-06-4
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2NO/c12-8-3-4-10(13)11(6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2
InChIKeyQMTVYKYQMXJBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dichlorophenoxy)piperidine (946759-06-4) Procurement Guide: Compound Identity and Baseline Profile


3-(2,5-Dichlorophenoxy)piperidine (CAS 946759-06-4) is a synthetic organic compound belonging to the aryloxypiperidine class, with molecular formula C11H13Cl2NO and molecular weight 246.13 g/mol . The compound features a piperidine ring substituted at the 3-position with a 2,5-dichlorophenoxy moiety, and is available from commercial vendors at 95% to 97% purity . This compound has been evaluated in multiple in vitro pharmacological assays, demonstrating measurable affinity for monoamine transporters (SERT, DAT, NET), dopamine receptors (D2, D3), and nicotinic acetylcholine receptors (nAChR subtypes) [1]. For research procurement purposes, the compound is cataloged under MDL number MFCD08687540 and is supplied as a research-use-only material with standard chemical storage requirements .

Why 3-(2,5-Dichlorophenoxy)piperidine Cannot Be Interchanged with Generic Piperidine Analogs


The aryloxypiperidine scaffold encompasses numerous structurally related compounds where subtle variations in substitution position, linker length, and chlorine atom placement produce substantial differences in target engagement and selectivity profiles [1]. For 3-(2,5-dichlorophenoxy)piperidine specifically, the 3-position attachment of the 2,5-dichlorophenoxy group generates a distinct spatial and electronic configuration that differs from the 4-substituted analogs and extended-chain variants commonly cataloged in screening collections [2]. Generic substitution with a piperidine derivative lacking this exact substitution pattern will not reproduce the same quantitative activity profile across monoamine transporters, dopamine receptor subtypes, and nicotinic acetylcholine receptors. Procurement decisions must therefore be guided by precise structural identity and target-specific performance data rather than class-based assumptions of interchangeability.

3-(2,5-Dichlorophenoxy)piperidine: Quantitative Differentiation Evidence Against Comparators


SERT Inhibition Potency: 3-(2,5-Dichlorophenoxy)piperidine vs. Structurally Related Dichlorophenoxy-Piperidine

3-(2,5-Dichlorophenoxy)piperidine inhibits [3H]serotonin uptake at human SERT expressed in HEK293 cells with an IC50 of 100 nM [1]. In contrast, rac-4-((2,3-dichlorophenoxy)(phenyl)methyl)piperidine, a structurally related compound that differs in the dichlorophenyl substitution pattern (2,3-dichloro vs. 2,5-dichloro) and attachment position (4-substituted piperidine with phenylmethyl linker vs. 3-substituted direct attachment), exhibits a substantially more potent IC50 of 8 nM at the same human SERT target in an identical assay system [2]. This 12.5-fold difference in SERT inhibition potency demonstrates that small structural modifications within the dichlorophenoxy-piperidine class produce quantitatively distinct pharmacological profiles, confirming that 3-(2,5-dichlorophenoxy)piperidine occupies a specific potency niche suitable for applications where moderate SERT engagement is desired rather than sub-nanomolar inhibition.

Serotonin Transporter SERT Inhibition Monoamine Reuptake

Dopamine D3 Receptor Affinity and D3/D2 Selectivity Profile

3-(2,5-Dichlorophenoxy)piperidine exhibits antagonist activity at human D3 receptor expressed in CHO cells with a Ki of 25.1 nM as measured by [35S]GTPγS binding assay [1]. At the closely related human D2 receptor expressed in the same CHO cell system and assay format, the compound shows a Ki of 316 nM [1]. This yields a D3/D2 selectivity ratio of 12.6-fold (316 nM / 25.1 nM).

Dopamine Receptor D3 Antagonist Receptor Selectivity

Multi-Target Monoamine Transporter Activity Profile: Comparative Potency Across SERT, DAT, and NET

3-(2,5-Dichlorophenoxy)piperidine demonstrates a distinct rank-order potency profile across human monoamine transporters: SERT IC50 = 100 nM, NET IC50 = 443 nM, and DAT IC50 = 658-945 nM (depending on assay variant), all measured in HEK293 cell systems expressing the respective human transporters [1]. For comparison, rac-4-((2,3-dichlorophenoxy)(phenyl)methyl)piperidine exhibits a different rank-order: SERT IC50 = 8 nM, NET IC50 = 16 nM, and DAT IC50 = 200 nM [2]. While the comparator compound shows uniformly higher absolute potency across all three transporters, 3-(2,5-dichlorophenoxy)piperidine maintains a >4.4-fold selectivity window for SERT over DAT (100 nM vs. >440 nM) compared to the comparator's 25-fold window (8 nM vs. 200 nM).

Monoamine Transporter SERT DAT NET Polypharmacology

Nicotinic Acetylcholine Receptor Subtype Antagonist Activity

3-(2,5-Dichlorophenoxy)piperidine exhibits potent antagonist activity at human nicotinic acetylcholine receptor subtypes, with the strongest activity observed at α3β4 nAChR (IC50 = 1.8 nM) followed by α4β2 (IC50 = 12 nM), α4β4 (IC50 = 15 nM), and muscle-type α1β1γδ (IC50 = 7.9 nM) in human SH-SY5Y or TE671/RD cell-based 86Rb+ efflux assays [1]. While no direct comparator data for structurally related piperidines is available in the same nAChR assays, the sub-2 nM potency at α3β4 nAChR represents a notable activity feature that may inform compound selection for nicotinic receptor studies.

nAChR Nicotinic Receptor Ion Channel α3β4 Antagonist

hERG Channel Liability Profile for Cardiac Safety Assessment

3-(2,5-Dichlorophenoxy)piperidine displaces [3H]dofetilide from human ERG (hERG) potassium channel with an IC50 of 794 nM in a scintillation proximity assay [1]. For comparison, rac-4-((2,3-dichlorophenoxy)(phenyl)methyl)piperidine exhibits a similar hERG IC50 of 950 nM in an equivalent assay format [2]. Both compounds demonstrate hERG activity in the sub-micromolar range, indicating that this structural class carries a measurable cardiac ion channel liability that should be considered in any research progression toward in vivo studies.

hERG Cardiac Safety Kv11.1 Liability Screening

Commercial Availability and Purity Specifications

3-(2,5-Dichlorophenoxy)piperidine is commercially available from multiple suppliers with documented purity specifications. AKSci supplies the compound at 95% minimum purity , while Leyan offers the material at 97% purity . Both vendors provide the compound in standard research quantities (50 mg to 1 g) with analytical characterization and safety documentation. In contrast, the structurally related 2-[2-(2,5-dichlorophenoxy)ethyl]piperidine hydrochloride is available only as the hydrochloride salt (MW 310.6 g/mol) [1], and the 4-position analog 4-(2,5-dichlorophenoxy)piperidine may have different commercial availability profiles and pricing structures.

Research Chemical Procurement Specification Purity Grade

Optimal Research and Procurement Applications for 3-(2,5-Dichlorophenoxy)piperidine (CAS 946759-06-4)


Dopamine D3 Receptor Pharmacology Studies Requiring Defined D3/D2 Selectivity

Based on the D3 Ki of 25.1 nM and 12.6-fold selectivity over D2 [1], this compound is suitable for in vitro studies investigating D3 receptor function, antagonist pharmacology, or D3-mediated signaling pathways where D2 receptor engagement must be quantitatively accounted for. The defined selectivity ratio enables researchers to interpret D3-specific effects with a clear understanding of potential D2 cross-reactivity at higher concentrations.

Monoamine Transporter Profiling and Polypharmacology Reference Studies

With SERT IC50 of 100 nM, NET IC50 of 443 nM, and DAT IC50 of 658-945 nM in HEK293 cell-based uptake assays [1], this compound serves as a characterized reference material for multi-target monoamine transporter profiling experiments. Its moderate potency and SERT-preferring profile make it useful for establishing assay windows, validating screening platforms, or serving as a comparator in structure-activity relationship studies of novel transporter ligands.

Nicotinic Acetylcholine Receptor Subtype Functional Assays

The potent antagonist activity at α3β4 nAChR (IC50 = 1.8 nM) and measurable activity at α4β2 (12 nM), α4β4 (15 nM), and α1β1γδ (7.9 nM) subtypes in 86Rb+ efflux assays [1] positions this compound as a tool for studying nicotinic receptor subtype pharmacology in recombinant cell systems. The sub-nanomolar α3β4 activity is particularly relevant for research examining ganglionic nicotinic receptor function.

hERG Liability Assessment and Cardiac Safety Benchmarking

The documented hERG IC50 of 794 nM [1] provides a quantitative reference point for cardiac ion channel liability assessment in medicinal chemistry programs. This compound may serve as a benchmark ligand in hERG screening panels or as a comparative reference when evaluating the cardiac safety profile of structurally related piperidine derivatives under development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,5-Dichlorophenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.